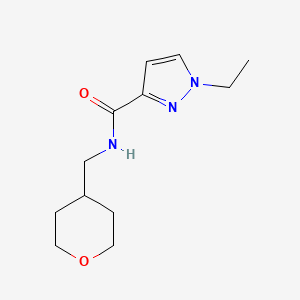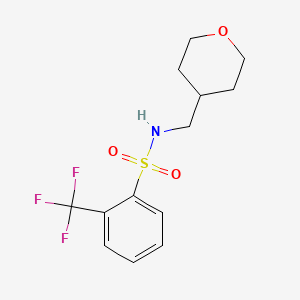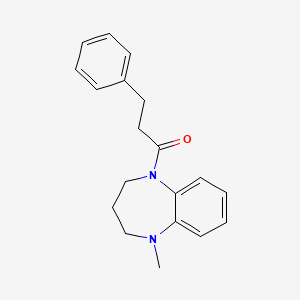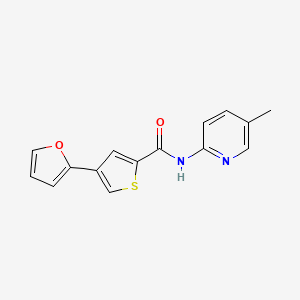
N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide, also known as ATB-346, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID), and has been shown to possess anti-inflammatory and analgesic properties.
科学研究应用
N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. Additionally, this compound has been shown to have fewer gastrointestinal side effects compared to traditional NSAIDs, making it a safer alternative for long-term use.
作用机制
N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide is a prodrug that is converted to its active form, ATB-340, in the presence of esterases. ATB-340 selectively inhibits the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. By inhibiting COX-2, this compound reduces inflammation and pain without affecting the production of protective prostaglandins produced by COX-1.
Biochemical and Physiological Effects:
This compound has been shown to reduce inflammation and pain in various animal models of inflammatory conditions. It has also been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, this compound has been shown to protect against gastrointestinal damage caused by traditional NSAIDs, such as naproxen.
实验室实验的优点和局限性
N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for COX-2. Additionally, it has been shown to have a favorable safety profile, making it a suitable candidate for long-term studies. However, the synthesis of this compound is a complex process that requires specialized equipment and expertise, which may limit its availability for some research groups.
未来方向
There are several future directions for the research and development of N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide. One area of interest is the potential use of this compound for the treatment of chronic pain conditions, such as neuropathic pain. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for different inflammatory conditions. Finally, the development of new formulations of this compound, such as topical creams or patches, may further improve its therapeutic potential.
合成方法
The synthesis of N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide involves the reaction of naproxen with 4-acetylbenzenesulfonyl chloride in the presence of a base. The resulting compound is then subjected to a series of reactions, including methylation and sulfonation, to yield the final product. The synthesis of this compound is a complex process that requires specialized equipment and expertise. However, it has been successfully synthesized in large quantities, making it a viable candidate for further research.
属性
IUPAC Name |
N-(4-acetylphenyl)-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-11-9-13(3)17(10-12(11)2)22(20,21)18-16-7-5-15(6-8-16)14(4)19/h5-10,18H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYICWFENRBCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[1-(3-fluoro-4-methylbenzoyl)-4-piperidyl]oxy}-N,N-dimethylnicotinamide](/img/structure/B7644131.png)
![N-[[4-[(dimethylamino)methyl]phenyl]methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B7644132.png)
![1'-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-ethylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B7644139.png)




![methyl 3-({[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B7644185.png)
![N-methyl-2-phenyl-N-(2-pyridin-2-ylethyl)pyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B7644187.png)
![5-[2-Oxo-2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7644205.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B7644211.png)


![2-Methyl-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7644235.png)